N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide
Description
N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a morpholinocarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H17N3O5/c22-17(14-6-2-4-8-16(14)21(24)25)19-15-7-3-1-5-13(15)18(23)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,22) |
InChI Key |
LUELETDKYDJWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrobenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the morpholinocarbonyl intermediate. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-AMINOBENZAMIDE .
Scientific Research Applications
N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE
- N-[2-(MORPHOLINOCARBONYL)PHENYL]SULFANYL-2-PYRIDINYLACETAMIDE
Uniqueness
N-[2-(MORPHOLINOCARBONYL)PHENYL]-2-NITROBENZAMIDE is unique due to the presence of both a morpholinocarbonyl group and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
